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Compound of Interest

1H-Pyrazole,3,5-dimethyl-1-
nitroso-(9Cl)

Cat. No. B585798

Compound Name:

Disclaimer: Direct experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 3,5-
dimethyl-1-nitrosopyrazole is not readily available in the reviewed literature. This guide,
therefore, presents a comprehensive summary of the spectroscopic and structural data for
closely related and representative 3,5-dimethylpyrazole analogues. The presented data and
experimental protocols can serve as a valuable reference for the characterization of novel
pyrazole derivatives.

This technical guide is intended for researchers, scientists, and professionals in drug
development, providing a consolidated resource on the spectroscopic characterization of
substituted 3,5-dimethylpyrazoles.

Spectroscopic Data of 3,5-Dimethylpyrazole
Analogues

The following tables summarize the key spectroscopic data for several 3,5-dimethylpyrazole
derivatives, offering insights into the expected spectral characteristics of this class of
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: *H NMR Spectroscopic Data for Selected 3,5-Dimethylpyrazole Derivatives
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Compound Solvent

Chemical Shifts (5,
ppm) and Coupling Reference
Constants (J, Hz)

3,5-dimethyl-1-phenyl-

7.46-7.33 (m, 4H, Ar-
H), 7.29-7.19 (m, 1H,

CDCls Ar-H), 5.90 (s, 1H,

1H-pyrazole

pyrazole-H), 2.25 (s,

6H, 2x CHs)

7.45 (m, 4H, Ar-H),
1-(4-

5.95 (s, 1H, pyrazole-
chlorophenyl)-3,5- CDCls [1]

dimethyl-1H-pyrazole

H), 2.29 (s, 3H, CHs3),
2.27 (s, 3H, CHs)

1-(4-
methoxyphenyl)-3,5- CDCls
dimethyl-1H-pyrazole

7.27 (d, 2H, J=9.06

Hz, Ar-H), 6.90 (d, 2H,

J =9.06 Hz, Ar-H),

5.90 (s, 1H, pyrazole- [1]
H), 3.8 (s, 3H, OCH3),

2.26 (s, 3H, CHs3),

2.23 (s, 3H, CHs)

2-(3,5-dimethyl-1H-

razol-1-
by _ DMSO-de
yl)acetohydrazide

derivative

2.46 (s, 3H, -CHs),
2.48 (s, 3H, -CHs),
4.68 (s, 2H, -CHa),
5.94 (s, 1H, -CH),
6.78-7.22 (m, 5H, Ar-
H), 7.74-7.89 (m, 4H,
Ar-H)

Table 2: 13C NMR Spectroscopic Data for Selected 3,5-Dimethylpyrazole Derivatives
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Chemical Shifts (5,

Compound Solvent Reference
ppm)
] 148.1, 139.4, 138.4,
3,5-dimethyl-1-phenyl-
CDCls 128.3, 126.4, 124.0,
1H-pyrazole
106.4,12.9,11.8
1-(4- 148.7, 138.8, 137.7,
chlorophenyl)-3,5- CDClIs 132.7,128.7, 125.3, [1]

dimethyl-1H-pyrazole

107.0, 13.0, 12.0

1-(4-
methoxyphenyl)-3,5- CDCls
dimethyl-1H-pyrazole

158.7, 148.0, 139.1,
132.7, 125.9, 113.7, [1]
105.9, 55.1, 13.1, 11.7

2-(3,5-dimethyl-1H-

razol-1-
by _ DMSO-de
yl)acetohydrazide

derivative

10.70, 13.22, 50.42,
105.42, 122.42,
126.50, 127.22,
128.92, 133.62,
140.22, 147.26,
162.83, 166.48,
168.48

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for Selected 3,5-Dimethylpyrazole Derivatives
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Key Absorption
Compound Sample Prep. Reference
Bands (cm™?)
) ) Characterized by IR
3,5-Dimethyl-N-nitro- B
N spectroscopy, specific
1H-pyrazole-1- Not specified o [2][3]
o values not detailed in
carboxamidine
the abstract.
3300, 1608, 1597,
1570, 1518, 1504,
3,5-Dimethyl-1-(4- 1414, 1334, 1301,
nitrophenyl)-1H- Not specified 1273, 1176, 1110, [4]
pyrazole 1934, 982, 854, 825,
801, 749, 689, 640,
502
2-(3,5-dimethyl-1H-
pyrazol-1-
_ KBr 1472, 1648, 1682
yl)acetohydrazide
derivative
) Data available in the
3,5-dimethyl-1H- _ _
KBr Disc NIST Chemistry [5]
pyrazole
WebBook.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for Selected 3,5-Dimethylpyrazole Derivatives
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Compound lonization Method Key m/z values Reference

3,5-dimethyl-1-phenyl-
ESI 173 [M+H]*
1H-pyrazole

1-(4-
chlorophenyl)-3,5- ESI 207 [M+H]* [1]
dimethyl-1H-pyrazole

1-(4-
methoxyphenyl)-3,5- ESI 203 [M+H]* [1]
dimethyl-1H-pyrazole

2-(3,5-dimethyl-1H-
pyrazol-1- -

) Not specified 375 [M+1]*
yl)acetohydrazide

derivative

] Data available in the
3,5-dimethyl-1H-

| Electron lonization NIST Chemistry [5]
pyrazole

WebBook.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of a specific 3,5-
dimethylpyrazole derivative are often tailored to the compound's properties. However, general
methodologies can be outlined based on the available literature.

NMR Spectroscopy

 Instrumentation: *H and 3C NMR spectra are typically recorded on a spectrometer operating
at frequencies ranging from 200 to 500 MHz.[1][6]

o Sample Preparation: Samples are dissolved in a suitable deuterated solvent, such as
Chloroform-d (CDCIs) or Dimethyl sulfoxide-de (DMSO-de).[1][6]

 Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for
chemical shift referencing.[6]
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o Data Acquisition: Standard pulse sequences are used to acquire *H and 13C spectra. For
complex structures, 2D NMR techniques like COSY and HSQC may be employed to aid in
assignments.

IR Spectroscopy

 Instrumentation: Fourier Transform Infrared (FT-IR) spectrometers are standard for recording
IR spectra.[7]

o Sample Preparation: Solid samples are often prepared as Potassium Bromide (KBr) pellets.
Liquid samples can be analyzed as thin films between salt plates.[5]

o Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm~1.[7]

Mass Spectrometry

 Instrumentation: A variety of mass spectrometers can be used, including those with
Electrospray lonization (ESI) or Electron Impact (El) sources.[1][8]

o Sample Introduction: Samples can be introduced directly into the ion source, or via a
chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

o Data Acquisition: The instrument is operated in either positive or negative ion mode to detect
the molecular ion and characteristic fragment ions. High-resolution mass spectrometry
(HRMS) can be used to confirm the elemental composition.

Logical Workflow for Spectroscopic
Characterization

The following diagram illustrates a general workflow for the synthesis and spectroscopic
characterization of a novel pyrazole derivative.
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General workflow for synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Spectroscopic and Structural Analysis of 3,5-
Dimethylpyrazole Derivatives: A Technical Overview]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b585798#spectroscopic-data-of-3-5-
dimethyl-1-nitrosopyrazole-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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